![molecular formula C13H10N4O2S B2602916 N-[(5Z)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ylidene]-4-nitroaniline CAS No. 900135-63-9](/img/structure/B2602916.png)

N-[(5Z)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ylidene]-4-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

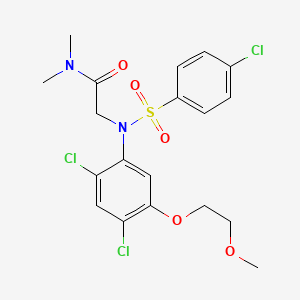

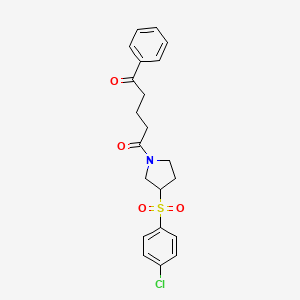

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a thiazolo[3,2-a]pyrimidin ring, which is a fused ring system containing nitrogen and sulfur atoms . The compound also contains a nitro group (-NO2), which is a strong electron-withdrawing group, and an aniline group (phenylamine), which is an aromatic amine .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The nitro group is a strong electron-withdrawing group and could therefore make the compound susceptible to nucleophilic attack. The aniline group could engage in reactions typical of aromatic amines, such as electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a nitro group could increase the compound’s reactivity and polarity. The aromatic aniline group could contribute to the compound’s stability and possibly also its solubility in certain solvents .

Aplicaciones Científicas De Investigación

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have demonstrated high antitumor activity . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Antibacterial Activity

These compounds have also shown significant antibacterial properties . This makes them promising candidates for the development of new antibacterial drugs.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have been found to possess anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.

Design of New Medicines

Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Optoelectronic Materials

Thiazolo[5,4-d]thiazole-based compounds exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . Their appropriate thermal stability and valuable photophysical properties make these molecules valuable for applications in optoelectronic materials .

Electroluminescent Devices

Electroluminescent devices with thiazolo[5,4-d]thiazole-based compounds as host materials showed yellowish-green and yellow-green emissions . This is quite unique for organic-small molecules demonstrating their potential in the development of novel, low-weight, and fully organic dopants for electroluminescent (EL) devices .

Propiedades

IUPAC Name |

7-methyl-N-(4-nitrophenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-9-8-12(16-6-7-20-13(16)14-9)15-10-2-4-11(5-3-10)17(18)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXMPQVVAKCAHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=C(C=C2)[N+](=O)[O-])N3C=CSC3=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2602834.png)

![2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2602836.png)

![N-[2-(Benzotriazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2602838.png)

![4-bromo-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2602840.png)

![6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2602842.png)

![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)

![(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2602853.png)